molecular formula C25H19ClFN3O2 B3000789 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-31-0

1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3000789
CAS No.: 901267-31-0
M. Wt: 447.89
InChI Key: PGBXRWLRGAPKLU-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its structure includes a 3-chloro-4-methylphenyl group at position 1, a 4-fluorophenyl substituent at position 3, and methoxy groups at positions 7 and 8 of the quinoline scaffold. The substitution pattern of this compound suggests enhanced electronic and steric properties, which may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-14-4-9-17(10-20(14)26)30-25-18-11-22(31-2)23(32-3)12-21(18)28-13-19(25)24(29-30)15-5-7-16(27)8-6-15/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXRWLRGAPKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazoloquinoline core. The general synthetic route includes:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate aldehydes and hydrazines.
  • Quinoline Fusion : Subsequent cyclization with substituted phenyl groups leads to the formation of the quinoline structure.
  • Functionalization : The introduction of methoxy and chloro groups is achieved through electrophilic aromatic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values observed around 0.01μM0.01\,\mu M.
  • NCI-H460 (lung cancer) : IC50 values were reported at 0.03μM0.03\,\mu M.
  • HeLa (cervical cancer) : Exhibited IC50 values of 7.01±0.60μM7.01\pm 0.60\,\mu M.

These results suggest that the compound may act by inhibiting key signaling pathways involved in tumor growth and proliferation.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through various in vitro assays. Notably, it demonstrated:

  • Inhibition of COX enzymes : A critical target for anti-inflammatory drugs.
  • Reduction in pro-inflammatory cytokines : Such as TNF-alpha and IL-6 in stimulated macrophages.

Quantitative assessments revealed IC50 values comparable to established anti-inflammatory agents like diclofenac sodium.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited:

  • Minimum Inhibitory Concentration (MIC) values ranging from 10μg/mL10\,\mu g/mL to 50μg/mL50\,\mu g/mL, indicating moderate antibacterial activity.

The mechanisms through which this compound exerts its biological effects are under investigation but may involve:

  • Inhibition of Kinase Activity : Similar compounds have shown to inhibit various kinases involved in cell signaling.
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.

Case Studies

A series of case studies have been documented where derivatives of pyrazoloquinolines were tested for their biological activities:

  • Study on MCF-7 Cells :
    • Result: Significant reduction in cell viability after treatment with varying concentrations.
    • Mechanism: Induction of apoptosis confirmed by flow cytometry.
  • Anti-inflammatory Assay :
    • Result: Reduction in edema in animal models treated with the compound.
    • Mechanism: Inhibition of COX-2 expression observed via Western blot analysis.

Data Summary

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-70.01
AnticancerNCI-H4600.03
AnticancerHeLa7.01 ± 0.60
Anti-inflammatoryMacrophagesNot specified
AntimicrobialS. aureus10 - 50

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazoloquinolines

Substituent Variations and Electronic Effects

The target compound’s unique substituents differentiate it from structurally related pyrazoloquinolines:

  • 3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline (): Shares the 4-fluorophenyl and 7,8-dimethoxy groups but replaces the 3-chloro-4-methylphenyl with a 4-methylbenzyl group.
  • 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (): Substitutes the 7,8-dimethoxy groups with a single ethoxy group, reducing steric bulk and altering hydrogen-bonding capacity. Ethoxy derivatives generally exhibit lower metabolic stability compared to methoxy analogs [8].
  • 3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline (): Incorporates a 4-ethoxyphenyl group and an additional methoxybenzyl substituent.

Pharmacological Activity

  • NTR1 Agonist Activity : The compound from (EC₅₀ = 0.13 µM for NTR1) demonstrates high potency, likely due to the 7,8-dimethoxy groups enhancing receptor binding. The target compound’s 3-chloro-4-methylphenyl group may further modulate selectivity or bioavailability [7].
  • Antiproliferative Effects: Pyrazoloquinolines with electron-withdrawing groups (e.g., 1-(3-chloro-4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline, ) show enhanced cytotoxicity, suggesting that the chloro and trifluoromethyl groups in the target compound could synergize for anticancer activity [14].

Crystallographic and Conformational Analysis

  • Dihedral Angles: Pyrazole-quinoline derivatives (e.g., ) exhibit dihedral angles between 4.6° and 10.5°, influencing π-π stacking and receptor interactions. The target compound’s 3-chloro-4-methylphenyl group may induce greater torsional strain, altering binding geometry [2].
  • Thermal Stability : Methoxy-substituted analogs (e.g., , F6 and F7) demonstrate higher melting points compared to ethoxy or alkyl derivatives, suggesting improved crystallinity and thermal stability for the target compound [4].

Comparative Data Table

Compound Name Key Substituents Pharmacological Activity (EC₅₀/IC₅₀) Key Structural Features
Target Compound 3-Chloro-4-methylphenyl, 7,8-dimethoxy Not reported High lipophilicity, rigid core
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline [7] 4-Methylbenzyl, 7,8-dimethoxy NTR1 EC₅₀ = 0.13 µM Enhanced receptor binding
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline [8] 8-Ethoxy Not reported Reduced steric hindrance
1-(3-Chloro-4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline [14] 3-Chloro-4-fluorophenyl, CF₃ Antiproliferative (IC₅₀ not reported) Electron-withdrawing substituents

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